Lipophilicity (logP): Ortho-Fluoro Reduces Lipophilicity by ΔlogP −0.83 Versus Para Isomer
The target 2-fluoro isomer demonstrates a calculated logP of 2.62 , while the 4-fluoro isomer has a calculated ACD/LogP of 3.45 [1]. This represents a 0.83 log unit reduction in lipophilicity for the ortho-substituted compound. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which can be favorable for lead optimization programs.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.62 (calculated logP) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione: logP 3.45 |
| Quantified Difference | ΔlogP = −0.83 (2-fluoro less lipophilic) |
| Conditions | Calculated logP values; 2-fluoro from Leyan, 4-fluoro from ACD/Labs |
Why This Matters
A lower logP can guide selection when a compound with reduced lipophilicity is required for improved pharmacokinetic profile.
- [1] Chemical-Buyers. 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Properties. ACD/LogP: 3.45. Available at: http://www.chemical-buyers.com/cas-114/114433-94-2.html View Source
